molecular formula C8H15NO B3019688 N-cyclopropyl-2,2-dimethylpropanamide CAS No. 540792-73-2

N-cyclopropyl-2,2-dimethylpropanamide

Cat. No.: B3019688
CAS No.: 540792-73-2
M. Wt: 141.214
InChI Key: OWXPHZLYDIDNFZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,2-dimethylpropanamide is an organic compound with the molecular formula C8H15NO It is a solid at room temperature and is known for its unique structural features, including a cyclopropyl group attached to the nitrogen atom and a 2,2-dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,2-dimethylpropanamide typically involves the reaction of cyclopropylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopropylamine+2,2-dimethylpropanoyl chlorideThis compound+HCl\text{Cyclopropylamine} + \text{2,2-dimethylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cyclopropylamine+2,2-dimethylpropanoyl chloride→this compound+HCl

The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can lead to a variety of cyclopropyl derivatives.

Scientific Research Applications

N-cyclopropyl-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.

    Biology: The compound may be studied for its biological activity and potential as a lead compound in drug discovery.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,2-dimethylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the amide moiety may participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropylacetamide: Similar structure but with an acetamide group instead of a 2,2-dimethylpropanamide moiety.

    N-cyclopropylformamide: Contains a formamide group, offering different reactivity and properties.

    N-cyclopropyl-2,2-dimethylbutanamide: Similar to N-cyclopropyl-2,2-dimethylpropanamide but with an extended carbon chain.

Uniqueness

This compound is unique due to the presence of both a cyclopropyl group and a 2,2-dimethylpropanamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-cyclopropyl-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2,3)7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXPHZLYDIDNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540792-73-2
Record name N-cyclopropyl-2,2-dimethyl-propanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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